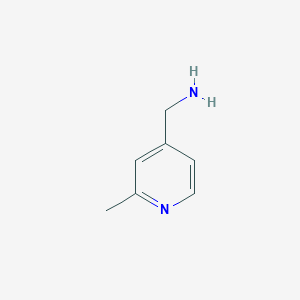

(2-Methylpyridin-4-yl)methanamine

描述

- These synthetic fibers, when released into the environment, can persist indefinitely due to their inherent non-biodegradability. Ciclolysal changes this by embedding countless biodegradable spots throughout the matrix of the plastic. These spots act as nutrient sources for naturally occurring microbes, allowing them to break down the fibers at rates comparable to natural materials like wool .

Ciclolysal: is a nature-based solution designed to address plastic microfiber pollution in textiles.

准备方法

化学反应分析

- Ciclolysal本身不会发生特定的化学反应;相反,它增强了合成纤维的生物降解性。

- 常见的试剂和条件不直接适用于Ciclolysal,因为它的主要作用是在环境中促进微生物分解。

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

(2-Methylpyridin-4-yl)methanamine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic compounds. This versatility is particularly valuable in the pharmaceutical industry for drug development.

Synthetic Routes

The synthesis typically involves the reaction of 2-methylpyridine with suitable amines or other reagents under controlled conditions to yield high-purity products. Common methods include:

- Condensation reactions : Reacting 2-methylpyridine with aldehydes or ketones.

- Reduction processes : Converting corresponding nitro or nitrile derivatives into amines.

Biological Research

Biochemical Pathways and Enzyme Interactions

In biological contexts, this compound is utilized to study enzyme interactions and biochemical pathways. It acts as a ligand in biochemical assays, allowing researchers to investigate the mechanisms of action of various enzymes and receptors.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential, particularly in:

- Antifungal Agents : It has been incorporated into the synthesis of antifungal compounds targeting phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, demonstrating moderate antifungal activity.

- Oncology : Investigations are ongoing into its anti-carcinogenic properties, particularly through its presence in coffee products where it is formed during roasting from trigonelline.

Industrial Applications

Agrochemicals and Other Chemicals

this compound is also used in the production of agrochemicals and various industrial chemicals due to its reactivity and stability. Its applications extend to:

- Production of herbicides and pesticides , where it serves as an intermediate in synthesizing active ingredients.

- Chemical manufacturing , where it plays a role in creating specialty chemicals used across different industries.

Material Science

Intercalation Studies

In material science, this compound has been studied for its ability to intercalate within layered structures, such as zirconium 4-sulfophenylphosphonate. This property is significant for developing materials with enhanced properties for applications in non-linear optics and other advanced technologies.

Case Studies

| Study Focus | Methodology | Results |

|---|---|---|

| Antifungal Activity | Synthesis of N-(substituted pyridinyl)-1-methyl derivatives | Compounds exhibited over 50% inhibition against Gibberella zeae at 100 µg/mL concentration. |

| Anti-carcinogenic Properties | Investigation of methyl-pyridinium derivatives formed during coffee roasting | Currently under investigation; preliminary results indicate potential health benefits. |

| Material Science | Molecular simulation of intercalated compounds | Demonstrated potential for use in non-linear optics through calculated dipole moments. |

作用机制

- Ciclolysal的作用机制在于其生物降解点。当这些增强型纤维最终出现在生物降解可以在自然条件下发生的環境中时,微生物会被吸引到它们。 这些微生物会使纤维矿化,类似于它们对羊毛等天然纤维的处理方式 .

相似化合物的比较

- Ciclolysal因其在增强合成纺织品生物降解性方面采用独特的方法而脱颖而出。与其他添加剂不同,它不会显着改变纺织品的性能。

- 类似的化合物包括用于纺织品的其他生物降解添加剂,但Ciclolysal的有效性和安全性使其与众不同。

生物活性

(2-Methylpyridin-4-yl)methanamine, also known as 2-Methyl-4-pyridinylmethanamine, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by empirical data and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpyridine with formaldehyde and hydrogen chloride to produce the dihydrochloride salt form. This compound serves as a crucial building block in the development of various pharmaceuticals and agrochemicals.

Biological Mechanisms

This compound exhibits its biological activity primarily through its interactions with specific enzymes and receptors. It can act as an inhibitor or activator , modulating various biochemical pathways. The pyridine ring structure enhances its binding affinity to molecular targets, influencing pathways related to cell signaling, metabolism, and neurotransmission.

1. Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit moderate antifungal properties against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. For example, synthesized compounds showed over 50% inhibition at concentrations of 100 µg/mL, indicating promising antifungal efficacy.

2. Antiproliferative Effects

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies report significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, certain derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential. Studies indicate that it can inhibit the denaturation of proteins and reduce lipoxygenase activity, contributing to its therapeutic profile in inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antifungal Activity : A series of derivatives were synthesized and tested against Fusarium oxysporum, showing varying degrees of inhibition. Compounds with specific substitutions on the pyridine ring exhibited enhanced antifungal activity, suggesting structure-activity relationships that could guide future drug design.

- Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, this compound derivatives were shown to selectively inhibit tumor growth while sparing non-transformed cells. This selectivity is crucial for developing less toxic cancer therapies .

Data Tables

属性

IUPAC Name |

(2-methylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSGWPLRRPINQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607145 | |

| Record name | 1-(2-Methylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-70-4 | |

| Record name | 1-(2-Methylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。